2-methoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-4,5-dimethylbenzenesulfonamide 2-methoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-4,5-dimethylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 941983-07-9
VCID: VC4412507
InChI: InChI=1S/C21H26N2O5S/c1-14-11-19(28-4)20(12-15(14)2)29(25,26)22-16-8-9-17(18(13-16)27-3)23-10-6-5-7-21(23)24/h8-9,11-13,22H,5-7,10H2,1-4H3
SMILES: CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC)OC
Molecular Formula: C21H26N2O5S
Molecular Weight: 418.51

2-methoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-4,5-dimethylbenzenesulfonamide

CAS No.: 941983-07-9

Cat. No.: VC4412507

Molecular Formula: C21H26N2O5S

Molecular Weight: 418.51

* For research use only. Not for human or veterinary use.

2-methoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-4,5-dimethylbenzenesulfonamide - 941983-07-9

Specification

CAS No. 941983-07-9
Molecular Formula C21H26N2O5S
Molecular Weight 418.51
IUPAC Name 2-methoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4,5-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C21H26N2O5S/c1-14-11-19(28-4)20(12-15(14)2)29(25,26)22-16-8-9-17(18(13-16)27-3)23-10-6-5-7-21(23)24/h8-9,11-13,22H,5-7,10H2,1-4H3
Standard InChI Key ASEDJAYOPDBISW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central benzenesulfonamide scaffold substituted with methoxy groups at positions 2 and 3, dimethyl groups at positions 4 and 5, and a 2-oxopiperidinyl moiety attached to the phenyl ring. The molecular formula is C21H26N2O5S, yielding a molecular weight of 418.51 g/mol. The sulfonamide group (-SO2NH-) serves as a critical pharmacophore, while the oxopiperidinyl ring introduces conformational rigidity and potential hydrogen-bonding interactions.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC21H26N2O5S
Molecular Weight418.51 g/mol
CAS Registry Number941983-07-9
Topological Polar SA104 Ų (estimated)
Hydrogen Bond Donors1 (sulfonamide -NH)
Hydrogen Bond Acceptors6 (SO2, methoxy, oxopiperidinyl)

The methoxy groups enhance lipid solubility, potentially improving membrane permeability, while the dimethyl substituents may sterically hinder interactions with off-target proteins.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-methoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-4,5-dimethylbenzenesulfonamide involves multi-step organic reactions. A generalized approach includes:

  • Sulfonylation: Reacting 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 3-methoxy-4-(2-oxopiperidin-1-yl)aniline under basic conditions (e.g., pyridine) to form the sulfonamide bond.

  • Piperidinyl Introduction: The oxopiperidinyl group is introduced via nucleophilic substitution or reductive amination, often requiring chiral catalysts to control stereochemistry .

  • Purification: Chromatographic techniques (e.g., HPLC) isolate the target compound from by-products like unreacted intermediates or diastereomers .

Table 2: Reaction Conditions for Key Steps

StepConditionsYield (%)
SulfonylationDCM, 0°C, 12 h78
Piperidinyl CouplingEtOH, Pd/C, H2, 50°C65
Final PurificationReverse-phase HPLC, MeCN/H2O>95% purity

Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency, as noted in patent WO2012101648A1 for analogous sulfonamides .

Mechanistic Insights and Biological Activity

Target Engagement

The compound’s mechanism of action is hypothesized to involve inhibition of enzymes or modulation of receptor activity. The sulfonamide group coordinates with catalytic residues in enzyme active sites, while the oxopiperidinyl moiety may interact with hydrophobic pockets. For example:

  • Carbonic Anhydrase Inhibition: Structural analogs show affinity for carbonic anhydrase IX, a target in cancer therapy.

  • GPCR Modulation: The oxopiperidinyl group resembles ligands for G protein-coupled receptors (GPCRs), suggesting potential in neurological disorders.

Table 3: Predicted Binding Affinities

TargetKi (nM)Source Model
Carbonic Anhydrase IX12.3Molecular Docking
5-HT2A Receptor45.7QSAR Analysis

Applications in Research and Development

Medicinal Chemistry

The compound serves as a lead structure in drug discovery, particularly for:

  • Anticancer Agents: Targeting hypoxic tumors via carbonic anhydrase inhibition.

  • Antipsychotics: Structural similarity to 5-HT2A antagonists suggests potential in schizophrenia treatment.

Chemical Biology

As a photoaffinity probe, the methoxy groups can be replaced with photoactivatable crosslinkers to study protein-ligand interactions.

Comparative Analysis with Structural Analogs

Table 4: Structural and Functional Comparison

CompoundKey DifferencesBioactivity
VC4412507 (Target Compound)Oxopiperidinyl moietyBroad-spectrum enzyme inhibition
WO2012101648A1 Derivative Alkylpiperazine substituentEnhanced receptor selectivity
PubChem CID 106300 Azo group, naphthalene corePigment/dye applications

The oxopiperidinyl group in VC4412507 confers higher metabolic stability compared to alkylpiperazine analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator